molecular formula C14H22BClN2O3 B1386715 (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 957060-72-9

(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Cat. No. B1386715
CAS RN: 957060-72-9
M. Wt: 312.6 g/mol
InChI Key: WEPTXOJQSHKUJD-UHFFFAOYSA-N
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Description

“(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C14H22BClN2O3 . It is a derivative of phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: B(C1=CC=C(C=C1)C(=O)NCCN2CCCCC2)(O)O.Cl . This indicates that the molecule contains a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a piperidine ring.

Scientific Research Applications

Drug Synthesis and Design

The piperidine moiety is a crucial element in drug design due to its presence in many pharmaceutical compounds. The compound can serve as a building block for synthesizing various piperidine derivatives, which are integral in creating drugs with potential pharmacological activities . Its boronic acid group can be used in cross-coupling reactions, a valuable method for constructing complex molecules.

Pharmacological Applications

Piperidine derivatives exhibit a wide range of biological activities. They are used in the development of drugs with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . The compound’s structural flexibility allows for the creation of multiple analogs targeting different biological pathways.

Neutron Capture Therapy

Boronic acids and their derivatives, like the compound , are explored as boron carriers in neutron capture therapy, a targeted cancer treatment method. The boron atoms capture neutrons and undergo nuclear reactions that destroy cancer cells . This application leverages the compound’s ability to form stable complexes with biomolecules.

Biological Activity Studies

The piperidine ring is a common feature in many biologically active compounds. Research into the compound’s derivatives could lead to the discovery of new biological activities and therapeutic agents. Studies may focus on its interaction with enzymes, receptors, and other cellular components to understand its potential effects on biological systems .

Chemical Synthesis Methods

The compound can be used to develop new synthetic methods for piperidine derivatives. It can act as a substrate for cyclization, cycloaddition, and multicomponent reactions, which are essential for constructing diverse piperidine-containing frameworks . These methods can streamline the synthesis of complex molecules for pharmaceutical use.

Antioxidant Properties

Piperidine derivatives have shown promising antioxidant effects, which are crucial in combating oxidative stress-related diseases. The compound could be modified to enhance its antioxidant capacity and evaluated for its efficacy in protecting cells from oxidative damage .

properties

IUPAC Name

[4-(2-piperidin-1-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3.ClH/c18-14(12-4-6-13(7-5-12)15(19)20)16-8-11-17-9-2-1-3-10-17;/h4-7,19-20H,1-3,8-11H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPTXOJQSHKUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCN2CCCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657077
Record name (4-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957060-72-9
Record name Boronic acid, B-[4-[[[2-(1-piperidinyl)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[2-(Piperidin-1-yl)ethyl]carbamoyl}benzeneboronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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